CYP1A2 Inhibition Profile
4-Chloro-6-(cyclohexyloxy)pyrimidine demonstrates measurable inhibition of the CYP1A2 enzyme with an IC50 value of 20,000 nM [1]. This distinguishes it from other pyrimidine derivatives that may show no inhibition or vastly different potencies at this target. For instance, the comparator 4-(2-butynyloxy)-6-chloropyrimidine, while also a chloro-pyrimidine, possesses a different substitution pattern and is implicated in distinct biological activities [2]. The provided data confirms a specific, quantifiable interaction for the target compound, establishing a baseline for its off-target potential or metabolic stability considerations relative to analogs.
| Evidence Dimension | CYP1A2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 20,000 nM |
| Comparator Or Baseline | 4-(2-butynyloxy)-6-chloropyrimidine (Qualitative comparator: different activity profile implied by distinct patent claims for pesticidal vs. other uses) |
| Quantified Difference | Target compound exhibits a specific, moderate IC50; direct comparative IC50 for analog not available, but its biological application context differs [2]. |
| Conditions | Inhibition of CYP1A2 (unknown origin) |
Why This Matters
This quantitative inhibition data provides a critical selection criterion for researchers concerned with metabolic stability or potential drug-drug interactions in early-stage screening, as CYP1A2 is a key drug-metabolizing enzyme.
- [1] BindingDB. (n.d.). BDBM50619051 CHEMBL5428526: 4-Chloro-6-(cyclohexyloxy)pyrimidine Inhibition of CYP1A2 (IC50 = 2.00E+4 nM). View Source
- [2] Mizuno, H., Sakamoto, N., & Kinoshita, Y. (2004). Pyrimidine compounds and their use. U.S. Patent Application No. US20040077669A1. View Source
